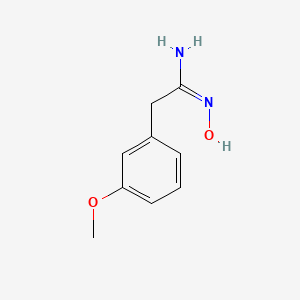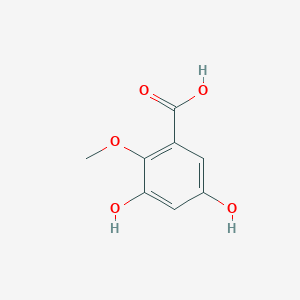
3,5-Dihydroxy-2-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dihydroxy-2-methoxybenzoic acid is an organic compound belonging to the class of hydroxybenzoic acids. It is characterized by the presence of two hydroxyl groups and one methoxy group attached to a benzene ring. This compound is known for its various biochemical and antioxidant properties, making it a subject of interest in multiple fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dihydroxy-2-methoxybenzoic acid can be synthesized through several methods. One common approach involves the reaction of benzoic acid with fuming sulfuric acid to produce 3,5-disulfonic acid benzoic acid. This intermediate is then converted to the sodium sulfonate salt using sodium carbonate, followed by alkaline fusion and acidification to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
3,5-Dihydroxy-2-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it into corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, quinones, and hydroxy derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,5-Dihydroxy-2-methoxybenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Dihydroxy-2-methoxybenzoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Properties: The compound induces apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
3,5-Dihydroxy-2-methoxybenzoic acid can be compared with other hydroxybenzoic acids such as:
- 3,4-Dihydroxy-5-methoxybenzoic acid
- 3,5-Dimethoxybenzoic acid
- 4-Hydroxy-3,5-dimethoxybenzoic acid
Uniqueness
The unique combination of hydroxyl and methoxy groups in this compound imparts distinct chemical properties, such as enhanced antioxidant activity and specific reactivity in substitution reactions .
Similar Compounds
- 3,4-Dihydroxy-5-methoxybenzoic acid : Similar structure but different position of hydroxyl groups.
- 3,5-Dimethoxybenzoic acid : Lacks the hydroxyl groups, affecting its reactivity and biological activity.
- 4-Hydroxy-3,5-dimethoxybenzoic acid : Contains an additional methoxy group, altering its chemical behavior .
Properties
Molecular Formula |
C8H8O5 |
|---|---|
Molecular Weight |
184.15 g/mol |
IUPAC Name |
3,5-dihydroxy-2-methoxybenzoic acid |
InChI |
InChI=1S/C8H8O5/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3,9-10H,1H3,(H,11,12) |
InChI Key |
GBQADCZRNDEOHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





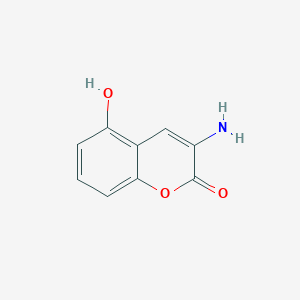

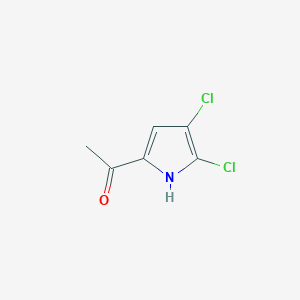
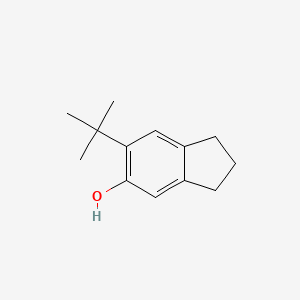

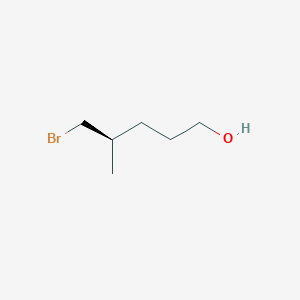
![6-Fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11910127.png)
![Pyrido[1,2-a]benzimidazol-2-amine](/img/structure/B11910128.png)

